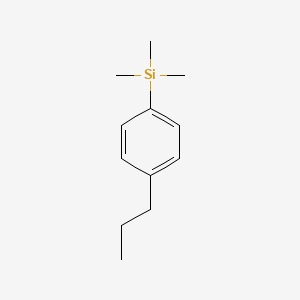

Silane, trimethyl(4-propylphenyl)-

Description

Evolution and Significance of Organosilicon Chemistry in Modern Science

Organosilicon chemistry, the study of compounds containing carbon-silicon bonds, has a rich history that dates back to the 19th century. sbfchem.com The first organosilicon compound, tetraethylsilane, was synthesized in 1863. sbfchem.com However, it was the pioneering work of Frederic Kipping in the early 20th century that laid the extensive groundwork for the field. wikipedia.org Kipping's research, which involved the use of Grignard reagents to create alkyl and aryl silanes, led to the discovery of silicone polymers and oligomers, earning him the title of the "father of silicone chemistry". wikipedia.orgrichsilicone.com

Since these early discoveries, the field has expanded exponentially, driven by the unique properties of organosilicon compounds. These molecules are typically colorless, flammable, hydrophobic, and stable in air, resembling many common organic compounds. sbfchem.comwikipedia.org The polarity of the Si-C bond, resulting from the lower electronegativity of silicon compared to carbon, imparts distinct reactivity to organosilanes. longdom.org After 1940, the focus shifted towards the application of polymeric organosilicon compounds, leading to the development of silicone resins, coatings, and other materials with exceptional thermal stability and moisture resistance. sbfchem.com These materials found widespread use in industries ranging from aerospace and electronics to construction and healthcare. sbfchem.comsbfchem.com

The contemporary research landscape of organosilicon compounds is incredibly diverse. Current research explores their applications in medicinal chemistry, materials science, and as reagents and catalysts in organic synthesis. sbfchem.comlongdom.org The development of advanced materials such as hyperbranched polymers based on silanes highlights the ongoing innovation in this field. mdpi.com

Classification and Structural Features of Phenylalkylsilanes

Phenylalkylsilanes are a subclass of organosilanes that feature a phenyl group and an alkyl group attached to a central silicon atom. The specific compound of interest, trimethyl(4-propylphenyl)silane, falls into this category.

The trimethylsilyl (B98337) (TMS) group, with the formula -Si(CH₃)₃, is a fundamental functional group in organic chemistry. wikipedia.orgontosight.ai It is characterized by its chemical inertness and significant molecular volume. wikipedia.org The TMS group is widely used as a protecting group in organic synthesis for functionalities like alcohols, phenols, and carboxylic acids. wikipedia.orgontosight.ai This protection shields these reactive groups from unwanted reactions, allowing for selective chemical transformations on other parts of the molecule. ontosight.ai

Another key feature of the trimethylsilyl group is its ability to increase the volatility of compounds to which it is attached. This property is particularly useful in analytical techniques such as gas chromatography and mass spectrometry, as it allows for the analysis of otherwise non-volatile compounds. wikipedia.orgontosight.ai In nuclear magnetic resonance (NMR) spectroscopy, the signals from the protons in a trimethylsilyl group typically appear near 0 ppm, close to the reference standard tetramethylsilane (B1202638) (TMS). wikipedia.org

The substitution pattern on the aryl ring of an alkylarylsilane significantly influences its chemical and physical properties. The position and nature of the substituent can affect the electronic environment of the silicon atom and the aromatic ring, thereby altering the molecule's reactivity.

For instance, the presence of electron-donating or electron-withdrawing groups on the phenyl ring can modulate the reactivity of the arylsilane in electrophilic aromatic substitution reactions. Arylsilanes are known to undergo ipso-substitution, where the silyl (B83357) group is replaced by an incoming electrophile. almerja.com The rate and regioselectivity of this reaction are sensitive to the electronic effects of other substituents on the ring.

Furthermore, the steric bulk of the substituents on both the silicon atom and the aryl ring can impact the molecule's conformation and intermolecular interactions. tandfonline.com Studies on various diaryl silicon dichlorides and dihydrides have shown that the nature of the aryl substituent influences intermolecular forces such as π-π stacking and CH₃···π interactions in the solid state. tandfonline.comresearchgate.net

Positioning of Trimethyl(4-propylphenyl)silane within the Organosilane Family

Trimethyl(4-propylphenyl)silane, with its trimethylsilyl group attached to a phenyl ring substituted with a propyl group at the para position, is a classic example of a phenylalkylsilane. Its structure combines the key features discussed above: the stabilizing and solubilizing trimethylsilyl group and a substituted aromatic ring.

The synthesis of such compounds can often be achieved through methods like the Grignard reaction, where an appropriate aryl Grignard reagent reacts with a chlorosilane. scholaris.ca The reactivity of trimethyl(4-propylphenyl)silane is expected to be characteristic of arylsilanes, likely participating in electrophilic ipso-substitution reactions. The propyl group, being an electron-donating group, would likely activate the aromatic ring towards such substitutions.

While specific, in-depth research on trimethyl(4-propylphenyl)silane is not as extensive as for some other organosilanes, its properties can be largely inferred from the well-established chemistry of related compounds like trimethyl(phenyl)silane and other para-substituted arylsilanes.

Table 1: Physicochemical Properties of Trimethyl(4-propylphenyl)silane and Related Compounds

| Compound Name | CAS Number | Molecular Formula | Molecular Weight ( g/mol ) |

| Silane (B1218182), trimethyl(4-propylphenyl)- | 81631-65-4 | C₁₂H₂₀Si | 192.38 |

| Trimethyl(phenyl)silane | 768-32-1 | C₉H₁₄Si | 150.29 |

| (4-Ethylphenyl)(trimethyl)silane | 17988-50-0 | C₁₁H₁₈Si | 178.35 |

| (4-Methoxyphenyl)trimethylsilane | Not Available | C₁₀H₁₄OSi | Not Available |

| Trimethyl(4-nitrophenyl)silane | Not Available | Not Available | Not Available |

| Trimethyl[4-(trifluoromethyl)phenyl]silane | 312-75-4 | C₁₀H₁₃F₃Si | 238.29 |

Data for some related compounds is included for comparative purposes.

Unique Structural Attributes of the 4-Propylphenyl Moiety

Electronic Effects: The propyl group at the para position of the phenyl ring acts as a weak electron-donating group through an inductive effect. This can subtly influence the electron density of the aromatic ring and, consequently, the reactivity of the silicon-carbon bond and the aromatic system itself.

Steric Effects: The size and conformation of the propyl group contribute to the steric bulk of the molecule. semanticscholar.org This steric hindrance can play a role in the kinetics of reactions involving the silicon center or the aromatic ring. The "cone angle," a parameter used to quantify the steric effect of a substituent, would be larger for the 4-propylphenyl group compared to a simple phenyl group. semanticscholar.org These steric parameters are crucial in understanding and predicting the reactivity of organosilicon compounds in various chemical transformations. semanticscholar.org

Rationale for Dedicated Research on Trimethyl(4-propylphenyl)silane

Dedicated research into trimethyl(4-propylphenyl)silane is driven by the need to understand how subtle modifications to the aryl substituent impact the properties and potential applications of arylsilanes. The presence of the 4-propyl group provides a model system for investigating the interplay of steric and electronic effects in a controlled manner.

One area of significant interest is the use of arylsilanes in materials science, particularly in the development of organic electronic devices and liquid crystals. researchgate.netwikipedia.org The properties of liquid crystalline materials are highly dependent on the molecular shape and the nature of the terminal groups. wikipedia.org The elongated structure and potential for inducing specific intermolecular interactions make the 4-propylphenyl moiety a candidate for incorporation into liquid crystal designs. researchgate.net

Furthermore, arylsilanes are valuable precursors in organic synthesis, notably in cross-coupling reactions to form new carbon-carbon bonds. The reactivity of the silicon-carbon bond can be tuned by the electronic nature of the aryl substituent. Understanding the specific reactivity of trimethyl(4-propylphenyl)silane in such reactions is crucial for its application as a synthetic building block.

The characterization of trimethyl(4-propylphenyl)silane involves various analytical techniques. Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C NMR) provides detailed information about the molecular structure, while Gas Chromatography-Mass Spectrometry (GC-MS) is used to determine its molecular weight and fragmentation pattern, which can offer insights into the bond strengths within the molecule. chemicalbook.comresearchgate.net

Below are interactive data tables summarizing key properties and analytical data for trimethyl(4-propylphenyl)silane and related compounds.

Table 1: Physicochemical Properties of Trimethyl(4-propylphenyl)silane

| Property | Value |

|---|---|

| CAS Number | 81631-65-4 |

| Molecular Formula | C₁₂H₂₀Si |

| Molecular Weight | 192.38 g/mol |

| Boiling Point | Not available |

| Density | Not available |

| Refractive Index | Not available |

Data is based on predicted values and may vary.

Table 2: Spectroscopic Data for Related Arylsilanes

| Compound | ¹H NMR (CDCl₃, δ ppm) | ¹³C NMR (CDCl₃, δ ppm) | Key GC-MS Fragments (m/z) |

|---|---|---|---|

| Trimethyl(phenyl)silane | 7.55-7.50 (m, 2H), 7.38-7.32 (m, 3H), 0.28 (s, 9H) | 138.6, 133.8, 129.0, 127.8, -1.2 | 150 (M+), 135, 77 |

| Trimethyl(4-vinylphenyl)silane (B89869) | 7.46 (d, J=8.0 Hz, 2H), 7.39 (d, J=8.0 Hz, 2H), 6.72 (dd, J=17.6, 10.9 Hz, 1H), 5.79 (d, J=17.6 Hz, 1H), 5.26 (d, J=10.9 Hz, 1H), 0.27 (s, 9H) | 139.8, 137.3, 136.6, 125.1, 114.7, -1.1 | 176 (M+), 161, 145 |

Spectroscopic data for related compounds are provided for comparative purposes.

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

trimethyl-(4-propylphenyl)silane | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H20Si/c1-5-6-11-7-9-12(10-8-11)13(2,3)4/h7-10H,5-6H2,1-4H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MSGYEWBLFWALLW-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCC1=CC=C(C=C1)[Si](C)(C)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H20Si | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00375386 | |

| Record name | Silane, trimethyl(4-propylphenyl)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00375386 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

192.37 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

81631-65-4 | |

| Record name | Silane, trimethyl(4-propylphenyl)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00375386 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Chemical Reactivity and Transformation Mechanisms of Trimethyl 4 Propylphenyl Silane

Reactions Involving the Trimethylsilyl (B98337) Group

The trimethylsilyl (TMS) group is a versatile functional group in organic chemistry, known for its chemical inertness in many conditions, yet susceptibility to specific cleavage and rearrangement reactions. researchgate.net Its large molecular volume also provides significant steric bulk. researchgate.net These properties are central to its application in organic synthesis.

Cleavage Reactions of Si-C Bonds

The silicon-carbon bond in aryltrimethylsilanes is relatively stable but can be cleaved under specific conditions. This cleavage, known as desilylation, is a synthetically important reaction.

Desilylation of aryltrimethylsilanes can proceed through several mechanisms, depending on the reagents and conditions employed. One modern approach involves a visible-light-triggered pathway using thiyl radicals. mdpi.com In this process, the homolytic cleavage of a disulfide generates a thiyl radical, which initiates a radical chain mechanism leading to the cleavage of the C(sp²)-Si bond. mdpi.com This method is valued for its mild conditions and broad applicability to various arylsilanes. mdpi.com

Another general mechanism involves nucleophilic attack at the silicon center, often facilitated by an activating agent. This can lead to the formation of a pentacoordinate silicon intermediate, which then breaks down to cleave the Si-C bond. The specific nature of the nucleophile and activator dictates the reaction pathway.

Fluoride (B91410) ions are highly effective for cleaving silicon-carbon bonds due to the high strength of the resulting silicon-fluoride (Si-F) bond, which is approximately 30 kcal/mol stronger than a silicon-oxygen (Si-O) bond. slideshare.net This strong affinity drives the reaction to completion. Reagents such as tetrabutylammonium (B224687) fluoride (TBAF), hydrofluoric acid (HF), and tris(dimethylamino)sulfonium difluorotrimethylsilicate (TASF) are commonly used. slideshare.net

The mechanism involves the attack of the fluoride ion on the silicon atom of the trimethylsilyl group, forming a pentacoordinate intermediate. This intermediate is unstable and subsequently collapses, breaking the aryl-silicon bond and forming the corresponding arene (propylbenzene in this case) and a stable fluorosilane. The deprotection of arylsilyl ethers using catalytic amounts of TBAF has been shown to be particularly rapid, highlighting the susceptibility of these compounds to nucleophilic attack by fluoride. acs.org

Table 1: Common Reagents for Fluoride-Mediated Desilylation

| Reagent | Formula | Common Solvent |

| Tetrabutylammonium fluoride | Bu₄NF | THF |

| Hydrofluoric acid | HF | Acetonitrile (B52724), Water |

| Pyridine•HF | C₅H₅N•(HF)ₓ | THF, CH₂Cl₂ |

| Tris(dimethylamino)sulfonium difluorotrimethylsilicate | (Me₂N)₃S⁺ SiF₂Me₃⁻ | THF |

This table provides examples of reagents commonly used for fluoride-mediated cleavage of silyl (B83357) groups.

The aryl-silicon bond can also be cleaved under acidic conditions, a reaction known as protodesilylation. Strong protonic acids like triflic acid can readily displace the phenyl group from trimethylphenylsilane. nih.gov This reaction proceeds via the formation of a benzenonium cation intermediate. nih.gov The stability of silyl groups in acidic media generally follows the trend: TMS < Triethylsilyl (TES) < tert-Butyldimethylsilyl (TBS) < Triisopropylsilyl (TIPS) < tert-Butyldiphenylsilyl (TBDPS). slideshare.net The trimethylsilyl group is the most labile of these common silyl ethers under acidic conditions. wikipedia.org

The acid-catalyzed cleavage of the Si-C bond in trimethyl(4-propylphenyl)silane would involve the protonation of the aromatic ring, followed by the elimination of the trimethylsilyl group as a trimethylsilyl cation equivalent, which is then trapped by a nucleophile present in the reaction medium.

Role as a Protecting Group in Organic Synthesis

The trimethylsilyl group is widely used as a temporary protecting group for various functionalities in organic synthesis. researchgate.net In the context of trimethyl(4-propylphenyl)silane, the TMS group can be considered as a protecting group for a specific aromatic position. By occupying the para-position, the TMS group directs electrophilic aromatic substitution to other available positions on the phenyl ring.

Once the desired transformations on other parts of the molecule are complete, the trimethylsilyl group can be selectively removed under mild conditions, such as with fluoride ions or acid, restoring the C-H bond at the para-position. mdpi.comnih.gov This strategy allows for regiochemical control in the synthesis of polysubstituted aromatic compounds. The use of silyl groups to block reactive positions is a valuable tool in multi-step organic synthesis, enabling new disconnection approaches. mdpi.com

Silyl Migration and Rearrangement Processes

Organosilicon compounds can undergo various migration and rearrangement reactions. While specific studies on trimethyl(4-propylphenyl)silane are not prevalent, the general principles of silyl migrations in related systems are well-documented.

One of the most well-known is the Brook rearrangement, which involves the intramolecular migration of a silyl group from carbon to a nearby oxygen atom, driven by the formation of a strong Si-O bond. wikipedia.org The reverse reaction, a retro-Brook rearrangement, is also possible. wikipedia.org

Intramolecular migrations of silyl groups can also occur between different positions on an aromatic ring, although this is less common for simple aryltrimethylsilanes under typical conditions. More complex rearrangements can be induced photochemically or through the generation of reactive intermediates like silyl cations. For instance, intramolecular chain hydrosilylation of certain alkynylphenylsilanes, initiated by a silyl cation, involves the migration and reaction of the silyl group. mdpi.comnih.gov Furthermore, during certain oxidation reactions of arylsilanes, the aryl group itself can migrate from the silicon to an adjacent oxygen atom. acs.org Intermolecular silyl migrations have also been observed, where a silyl group is transferred from one molecule to another, often depending on the solvent and reaction conditions. researchgate.net

Reactivity of the Phenyl Ring with Propyl Substituent

The reactivity of the phenyl ring in trimethyl(4-propylphenyl)silane is significantly influenced by the electronic effects of both the para-propyl group and the trimethylsilyl substituent. The propyl group, being an alkyl group, is an activating ortho-, para-director for electrophilic aromatic substitution reactions. Similarly, the trimethylsilyl group is also known to be an ortho-, para-director. The combined directing effects of these two groups reinforce substitution at the positions ortho to the propyl group (and meta to the silyl group). However, the silicon-carbon bond is also susceptible to cleavage, leading to a unique reaction pathway known as ipso-substitution, where the electrophile replaces the trimethylsilyl group.

Electrophilic Aromatic Substitution Reactions

Electrophilic aromatic substitution (EAS) is a cornerstone of aromatic chemistry, and for trimethyl(4-propylphenyl)silane, it presents a fascinating case of competing directing effects and potential for ipso-substitution.

The introduction of a halogen atom onto the aromatic ring of an arylsilane can proceed via two main pathways: standard electrophilic substitution at a C-H position or ipso-substitution at the C-Si bond. The outcome is highly dependent on the reaction conditions and the nature of the halogenating agent.

Table 1: Predicted Products of Electrophilic Bromination of Trimethyl(4-propylphenyl)silane

| Reactant | Reagent | Predicted Major Product(s) | Predicted Minor Product(s) |

| Trimethyl(4-propylphenyl)silane | Br₂ / FeBr₃ | 2-Bromo-4-propyl-1-(trimethylsilyl)benzene | 3-Bromo-4-propyl-1-(trimethylsilyl)benzene |

| Trimethyl(4-propylphenyl)silane | NBS / Acetonitrile | 2-Bromo-4-propyl-1-(trimethylsilyl)benzene | - |

It is also important to consider the possibility of ipso-substitution, where the bromine atom would replace the trimethylsilyl group to yield 1-bromo-4-propylbenzene (B1266215). The balance between these pathways is influenced by the stability of the respective carbocation intermediates.

Nitration and sulfonation are classic electrophilic aromatic substitution reactions that introduce nitro (-NO₂) and sulfonic acid (-SO₃H) groups, respectively, onto the aromatic ring. In the case of arylsilanes, ipso-substitution is a well-documented phenomenon, particularly in nitration reactions.

Studies on the nitration of tolyltriethylsilanes have shown that the reaction can lead to a mixture of products, including those resulting from substitution at the positions directed by the alkyl group and those from ipso-substitution of the silyl group. The ratio of these products is influenced by the reaction conditions. For bulky substituents on the aromatic ring, the para-product is generally favored in nitration reactions. youtube.com

Table 2: Potential Nitration Products of Trimethyl(4-propylphenyl)silane

| Reagent | Potential Product | Type of Substitution |

| HNO₃ / H₂SO₄ | 2-Nitro-4-propyl-1-(trimethylsilyl)benzene | Ortho-substitution |

| HNO₃ / H₂SO₄ | 1-Nitro-4-propylbenzene | Ipso-substitution |

Sulfonation of aromatic compounds is typically carried out using concentrated sulfuric acid or fuming sulfuric acid. The reaction is reversible, which can be exploited to control the product distribution. For arylsilanes, sulfonation is expected to occur primarily at the positions activated by the alkyl and silyl groups.

Functionalization of the Propyl Side Chain

The propyl side chain of trimethyl(4-propylphenyl)silane offers another site for chemical modification, distinct from the reactions of the aromatic ring. These reactions typically proceed via radical mechanisms or selective oxidation pathways.

The carbon atom of the propyl group that is directly attached to the phenyl ring is known as the benzylic carbon. This position is particularly susceptible to radical reactions due to the resonance stabilization of the resulting benzylic radical. A common method for the functionalization of such positions is radical bromination using N-bromosuccinimide (NBS) in the presence of a radical initiator, such as light or a peroxide. libretexts.orgyoutube.com This reaction is highly selective for the benzylic position.

Table 3: Predicted Outcome of Radical Bromination of Trimethyl(4-propylphenyl)silane

| Reactant | Reagent | Predicted Major Product |

| Trimethyl(4-propylphenyl)silane | NBS / Light | Trimethyl(4-(1-bromopropyl)phenyl)silane |

The benzylic position of the propyl side chain can also be selectively oxidized. Strong oxidizing agents, such as potassium permanganate (B83412) (KMnO₄) or chromic acid, can oxidize the entire alkyl side chain of an alkylbenzene to a carboxylic acid, provided there is at least one hydrogen atom on the benzylic carbon. libretexts.orgmasterorganicchemistry.comyoutube.comyoutube.com In the case of trimethyl(4-propylphenyl)silane, this would lead to the formation of 4-(trimethylsilyl)benzoic acid.

Table 4: Predicted Product of Side-Chain Oxidation of Trimethyl(4-propylphenyl)silane

| Reactant | Reagent | Predicted Major Product |

| Trimethyl(4-propylphenyl)silane | KMnO₄ / H₂O, heat | 4-(Trimethylsilyl)benzoic acid |

It is noteworthy that milder oxidizing agents can potentially lead to the formation of other products, such as ketones or alcohols at the benzylic position, although these reactions are often less straightforward and can yield mixtures of products. Enzymatic oxidation of similar compounds, such as p-nitrotoluene, has been shown to proceed via the corresponding benzyl (B1604629) alcohol intermediate. nih.govresearchgate.net

Si-C Bond Formation and Cleavage Mechanisms in Catalytic Cycles

The formation and cleavage of the Si-C bond are central to the utility of organosilanes in catalysis. These processes are typically key steps in catalytic cycles that form new carbon-carbon or carbon-heteroatom bonds.

Silylation refers to the introduction of a silyl group onto a molecule. The reverse process, desilylation, involves the cleavage of a Si-C bond. The mechanisms of these reactions are critical for understanding and controlling the reactivity of arylsilanes like trimethyl(4-propylphenyl)silane.

The Si-C bond in tetraalkyl and aryl silanes is generally stable but can be cleaved under specific conditions. lkouniv.ac.in Electrophilic cleavage is a common pathway, often initiated by halogens or strong acids. lkouniv.ac.in For arylsilanes, this cleavage can be activated through the formation of hypervalent silicon species. The introduction of electronegative groups on the silicon atom enhances its Lewis acidity, facilitating the formation of a five-coordinate (pentacoordinate) intermediate. nih.gov This increases the electron density on the carbon atom of the Si-C bond, rendering it more susceptible to attack by electrophiles. nih.gov

Conversely, nucleophilic attack at the silicon center can also lead to Si-C bond cleavage. This is a key principle in many synthetic applications where the silyl group acts as a leaving group. The reaction often proceeds via a bimolecular mechanism (SN2-Si), where the incoming nucleophile attacks the silicon atom, leading to a trigonal bipyramidal transition state and subsequent displacement of the aryl group. unishivaji.ac.in

Quantum chemical calculations on arylsilanes have explored strategies to manage the stability of the Si-C bond. One key finding is that the position of the silyl group on the aromatic ring and the presence of alkyl linkers between the silicon and the aromatic ring can influence the bond's susceptibility to cleavage under acidic or basic conditions. rsc.org The presence of the propyl group in trimethyl(4-propylphenyl)silane, for instance, is a structural feature that can modulate this reactivity compared to the simpler trimethyl(phenyl)silane. rsc.orgresearchgate.net

Table 1: Factors Influencing Si-C Bond Cleavage in Arylsilanes

| Factor | Description | Potential Mechanism | Reference |

|---|---|---|---|

| Electrophiles | Reagents like halogens or strong protic acids (e.g., H₂SO₄) can attack the carbon atom of the Si-C bond. | Electrophilic substitution, often facilitated by the polarization of the Si-C bond. | lkouniv.ac.in |

| Nucleophiles/Bases | Strong bases or nucleophiles like fluoride ions can attack the silicon atom, leading to bond cleavage. | SN2-Si mechanism, often proceeding through a hypervalent silicon intermediate. | lkouniv.ac.inunishivaji.ac.in |

| Transition Metals | Palladium salts, for example, can catalyze the hydrolysis of the phenyl-silicon bond. | Oxidative addition of the Si-C bond to the metal center is a common step in catalytic cycles. | lkouniv.ac.in |

| Lewis Acids | Can coordinate to the aryl ring or substituents, but activation often focuses on making silicon hypervalent. | Activation via formation of penta- or hexa-coordinate silicon species. | nih.gov |

Homogeneous catalysis with transition metals is a primary method for forming chemical bonds, and the choice of ligand is crucial for achieving the desired stereochemical result. pitt.edu The effects can be broadly categorized as:

Steric Effects : The size and shape of the ligand can dictate which substrates can approach the metal center and from which direction. Bulky ligands can create a specific steric environment that favors one reaction pathway or product over another, which is a key principle in asymmetric catalysis. pitt.edu

Electronic Effects : The electron-donating or electron-withdrawing nature of a ligand alters the electron density at the metal center. This influences the metal's reactivity, affecting its ability to undergo oxidative addition (favored by electron-rich metals) or reductive elimination (favored by electron-poor metals). numberanalytics.com

Cooperative Effects : In some systems, multiple ligands work in concert to influence the reaction. This can involve electronic communication between ligands or through-space interactions that alter the reactivity of the catalytic complex. numberanalytics.com

For reactions involving trimethyl(4-propylphenyl)silane, a hypothetical cross-coupling reaction would involve the oxidative addition of its Si-C bond to a low-valent transition metal (e.g., Pd(0) or Ni(0)). The choice of phosphine (B1218219), N-heterocyclic carbene (NHC), or other ligands would be critical. For example, electron-rich, bulky phosphine ligands might facilitate the initial oxidative addition step, while the ligand's structure would also influence the subsequent reductive elimination that forms the final product. The design and development of ligands are therefore central to optimizing catalytic processes involving organosilanes. csic.es

Table 2: General Ligand Effects in Transition Metal Catalysis

| Ligand Property | Influence on Catalytic Cycle | Example Ligand Type | Reference |

|---|---|---|---|

| Steric Bulk | Controls substrate access to the metal center, influencing regioselectivity and enantioselectivity. | Bulky phosphines (e.g., t-Bu₃P), BINAP-type ligands. | pitt.edupitt.edu |

| Electron-Donating | Increases electron density on the metal, promoting oxidative addition and potentially increasing catalytic activity. | Trialkylphosphines, N-Heterocyclic Carbenes (NHCs). | numberanalytics.com |

| Electron-Withdrawing | Decreases electron density on the metal, facilitating reductive elimination. | Phosphites, phosphonites, or ligands with fluoroalkyl groups. | numberanalytics.com |

| Bite Angle (for bidentate ligands) | Influences the geometry of the metal complex and the ease of reductive elimination. | Bidentate phosphines (e.g., dppf, Xantphos). | pitt.edu |

Reactivity as a Precursor or Reagent in Organic Transformations

Beyond its participation in catalytic cycles via Si-C bond cleavage, trimethyl(4-propylphenyl)silane can serve as a valuable building block or reagent in the synthesis of more elaborate molecules.

Trimethyl(4-propylphenyl)silane can be used to introduce the 4-propylphenyl group into larger, more complex structures. The trimethylsilyl group can act as a synthetic handle that directs reactivity or is later removed.

One major class of reactions where this is relevant is in silylation-initiated annulation reactions, where an organosilane participates in the formation of a new ring system. sioc-journal.cn For instance, in a transition-metal-catalyzed process, the trimethyl(4-propylphenyl)silane could react with an unsaturated partner (like an alkyne or diene) to construct a new carbocyclic or heterocyclic ring fused to the aromatic core. The silyl group often plays a crucial role in the catalytic cycle, facilitating C-H activation or acting as a directing group before being potentially cleaved or retained in the final product.

The silyl group can also be transformed into other functional groups. For example, in the Fleming-Tamao oxidation, a Si-C bond can be converted into a C-O bond, meaning that trimethyl(4-propylphenyl)silane could be a precursor to 4-propylphenol (B1200801) under specific oxidative conditions. This type of transformation allows the silyl moiety to serve as a masked hydroxyl group, which can be unveiled at a late stage in a synthesis.

In multi-step organic synthesis, reagents and building blocks are often chosen for their ability to undergo a series of transformations selectively. rsc.orgresearchgate.net Trimethyl(4-propylphenyl)silane is well-suited for such sequences due to the distinct reactivities of its components: the aromatic ring, the propyl group, and the trimethylsilyl group.

A sequential reaction might involve an initial transformation on one part of the molecule while the silyl group remains intact, followed by a subsequent reaction involving the Si-C bond. For example, the propyl group could be functionalized (e.g., via benzylic bromination) while the robust Si-C bond is unaffected. In a subsequent step, the silyl group could be used to engage in a cross-coupling reaction (e.g., a Hiyama coupling) to form a new C-C bond at the aromatic ring.

Alternatively, the trimethylsilyl group can function as a protecting group or a positional blocking group. It can be installed to prevent reaction at a specific position on the aromatic ring while other transformations are carried out elsewhere on the molecule. Later in the synthesis, the silyl group can be cleanly removed using fluoride ions or acidic conditions, restoring the C-H bond. lkouniv.ac.in This strategy is invaluable for achieving regiocontrol in the synthesis of substituted aromatic compounds.

Table 3: Hypothetical Sequential Reaction Using Trimethyl(4-propylphenyl)silane

| Step | Reaction | Reagents | Role of Trimethyl(4-propylphenyl)silane |

|---|---|---|---|

| 1 | Electrophilic Aromatic Substitution | HNO₃/H₂SO₄ | The silyl and propyl groups act as directing groups for nitration of the aromatic ring. |

| 2 | Reduction of Nitro Group | H₂, Pd/C | The intermediate is carried forward with the silyl group intact. |

| 3 | Hiyama Cross-Coupling | Aryl Halide, Pd Catalyst, Fluoride Activator | The C-Si bond is activated for C-C bond formation, incorporating a new aryl group. |

| 4 | (Optional) Protodesilylation | Tetrabutylammonium fluoride (TBAF) or acid | If the silyl group was used as a temporary blocking/activating group, it can be removed. |

Advanced Applications in Materials Science and Chemical Synthesis

Precursors for Advanced Materials Development

The unique combination of a reactive silane (B1218182) moiety and a functionalized aromatic ring in trimethyl(4-propylphenyl)silane makes it a candidate for the development of novel materials with tailored properties.

Fabrication of Thin Films via Chemical Vapor Deposition (CVD)

Chemical Vapor Deposition (CVD) is a widely used technique for producing thin, high-purity films on various substrates. Organosilanes are frequently employed as precursors in CVD processes due to their volatility and ability to decompose cleanly into silicon-containing materials. acs.orgwikipedia.org For a silane to be an effective CVD precursor, it must possess sufficient volatility and thermal stability to be transported into the reaction chamber without premature decomposition. acs.org

Synthesis of Silicon-Containing Polymers and Oligomers

Organosilanes are fundamental monomers in the synthesis of silicon-containing polymers, known for their unique properties such as high thermal stability, chemical resistance, and tunable optical and electronic characteristics. The trimethyl(4-propylphenyl)silane molecule contains a phenyl ring that can be subjected to polymerization reactions.

For instance, related vinyl-substituted arylsilanes, such as trimethyl(4-vinylphenyl)silane (B89869), are known to undergo polymerization to form polymers analogous to polystyrene, but with the added functionality of the trimethylsilyl (B98337) group. While the propyl group is not as readily polymerizable as a vinyl group, the aromatic ring itself can be targeted for polymerization through various coupling reactions. The synthesis of polysilanes with aromatic side chains can lead to materials with interesting electronic properties, such as those used in light-emitting diodes. acs.org The incorporation of the 4-propylphenyl group could influence the resulting polymer's solubility, processability, and solid-state morphology.

A hypothetical polymerization of trimethyl(4-propylphenyl)silane could lead to a polymer with the following repeating unit:

| Repeating Unit | Potential Properties |

| -[C₆H₄(CH₂CH₂CH₃)Si(CH₃)₃]- | Enhanced solubility in organic solvents, modified thermal properties, potential for further functionalization. |

The synthesis of such polymers would likely involve catalytic cross-coupling reactions that are common in the preparation of conjugated polymers.

Role in Liquid Crystalline Materials Research

The alignment of liquid crystals (LCs) is crucial for the functioning of display devices. Thin films of organosilanes are often used as alignment layers to control the orientation of LC molecules. The interaction between the surface of the alignment layer and the LC molecules dictates the alignment direction. researchgate.netru.nlmdpi.com

Phenyl-substituted silanes are of particular interest for this application because the aromatic rings can interact with the mesogens of the liquid crystals through π-π stacking interactions, promoting specific alignment. gelest.com The structure of trimethyl(4-propylphenyl)silane, with its propyl-substituted phenyl group, could provide a surface that induces a specific pretilt angle in the liquid crystal molecules, a critical parameter for display performance. The alkyl (propyl) chain could influence the surface energy of the alignment layer, which is another key factor in controlling LC alignment. While direct research on trimethyl(4-propylphenyl)silane as an LC alignment layer is absent, the principles governing the use of similar phenyl- and alkyl-substituted silanes suggest its potential in this area. gelest.com

Building Blocks in Functional Organic Materials

The distinct electronic and structural features of trimethyl(4-propylphenyl)silane also position it as a valuable building block for the synthesis of functional organic materials with applications in optoelectronics and responsive systems.

Design and Synthesis of Optoelectronic Materials

Organosilicon compounds are increasingly being incorporated into materials for organic light-emitting diodes (OLEDs) and other optoelectronic devices. gelest.comresearchgate.net The silicon atom can influence the electronic properties of a molecule, such as its HOMO and LUMO energy levels, which are critical for charge injection and transport in these devices.

The trimethyl(4-propylphenyl)silane moiety could be incorporated into larger conjugated molecules or polymers designed for optoelectronic applications. The electron-donating nature of the alkyl-substituted phenyl ring, combined with the electronic effects of the trimethylsilyl group, could be used to fine-tune the emission color and efficiency of an organic emitter. The synthesis of such materials would involve coupling the trimethyl(4-propylphenyl)silane unit with other aromatic or heteroaromatic building blocks commonly used in optoelectronic materials.

Development of Responsive Materials

Responsive or "smart" materials are designed to change their properties in response to external stimuli such as light, temperature, pH, or the presence of specific chemicals. acs.orgnih.govnih.gov The incorporation of specific functional groups is key to imparting this responsiveness.

Reagents and Auxiliaries in Academic Organic Synthesis

Facilitating Stereoselective Transformations

There is no available research demonstrating the use of trimethyl(4-propylphenyl)silane as a chiral auxiliary or directing group to control the stereoselectivity of organic reactions.

Mediation of Carbon-Carbon Bond Forming Reactions

Specific examples or mechanistic studies involving trimethyl(4-propylphenyl)silane as a key reagent in transition metal-catalyzed cross-coupling reactions or other carbon-carbon bond forming methodologies have not been reported in the literature.

Surface Modification and Interface Chemistry

Grafting onto Inorganic Substrates for Tailored Properties

While the grafting of silanes onto inorganic surfaces is a common technique, there are no specific studies detailing the modification of substrates with trimethyl(4-propylphenyl)silane to achieve particular surface properties.

Adhesion Promotion in Hybrid Systems

Information on the application of trimethyl(4-propylphenyl)silane as an adhesion promoter to enhance the interfacial bonding in hybrid organic-inorganic systems is not available.

Spectroscopic and Structural Characterization of Trimethyl 4 Propylphenyl Silane

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful analytical technique that provides detailed information about the local magnetic fields around atomic nuclei, offering insights into the structure and connectivity of molecules. For trimethyl(4-propylphenyl)silane, the analysis of ¹H, ¹³C, and ²⁹Si NMR spectra is essential for a complete structural assignment.

The ¹H NMR spectrum of trimethyl(4-propylphenyl)silane is expected to exhibit distinct signals corresponding to the protons of the trimethylsilyl (B98337) group, the propyl group, and the aromatic phenyl ring. Based on the analysis of closely related compounds such as trimethyl(phenyl)silane and other para-substituted arylsilanes, the following spectral assignments can be predicted.

The nine protons of the trimethylsilyl (-Si(CH₃)₃) group are chemically equivalent and are expected to appear as a sharp singlet in the upfield region of the spectrum, typically around 0.25 ppm. This upfield shift is a characteristic feature of protons attached to silicon.

The protons of the propyl group (-CH₂CH₂CH₃) will give rise to three distinct signals. The methyl protons (-CH₃) at the terminus of the propyl group are expected to appear as a triplet around 0.9 ppm due to coupling with the adjacent methylene (B1212753) protons. The methylene protons adjacent to the methyl group (-CH₂CH₃) will likely appear as a sextet around 1.6 ppm, being coupled to both the terminal methyl protons and the methylene protons attached to the phenyl ring. The methylene protons directly attached to the aromatic ring (Ar-CH₂-) are expected to be observed as a triplet around 2.6 ppm.

The aromatic protons of the para-substituted phenyl ring will appear as two doublets in the downfield region, typically between 7.1 and 7.5 ppm. The two protons ortho to the propyl group will be chemically equivalent, as will the two protons ortho to the trimethylsilyl group, resulting in an AA'BB' splitting pattern that often simplifies to two distinct doublets.

Table 1: Predicted ¹H NMR Chemical Shifts for Trimethyl(4-propylphenyl)silane

| Protons | Predicted Chemical Shift (ppm) | Multiplicity |

| -Si(CH₃)₃ | ~ 0.25 | Singlet |

| -CH₂CH₂CH ₃ | ~ 0.9 | Triplet |

| -CH₂CH ₂CH₃ | ~ 1.6 | Sextet |

| Ar-CH ₂CH₂CH₃ | ~ 2.6 | Triplet |

| Aromatic Protons | ~ 7.1 - 7.5 | Doublets |

The ¹³C NMR spectrum provides information on the carbon framework of the molecule. For trimethyl(4-propylphenyl)silane, distinct signals are expected for the carbons of the trimethylsilyl group, the propyl group, and the phenyl ring. Data from related structures like trimethyl(4-vinylphenyl)silane (B89869) suggests the likely chemical shifts. nih.gov

The carbons of the trimethylsilyl group are expected to have a signal in the upfield region, typically around -1 to -2 ppm. The carbons of the propyl group will show three distinct signals: the terminal methyl carbon around 14 ppm, the central methylene carbon around 24 ppm, and the methylene carbon attached to the phenyl ring around 38 ppm.

The aromatic carbons will display four signals due to the para-substitution pattern. The carbon atom bonded to the silicon (ipso-carbon) is expected to be the most shielded of the aromatic carbons, appearing around 138 ppm. The other quaternary carbon, bonded to the propyl group, is predicted to resonate around 143 ppm. The two sets of equivalent methine carbons of the phenyl ring will appear in the region of 128 to 134 ppm.

Table 2: Predicted ¹³C NMR Chemical Shifts for Trimethyl(4-propylphenyl)silane

| Carbon Atom | Predicted Chemical Shift (ppm) |

| -Si(C H₃)₃ | ~ -1.5 |

| -CH₂CH₂C H₃ | ~ 14 |

| -CH₂C H₂CH₃ | ~ 24 |

| Ar-C H₂CH₂CH₃ | ~ 38 |

| Aromatic C -H | ~ 128 - 134 |

| Aromatic C -Si | ~ 138 |

| Aromatic C -C₃H₇ | ~ 143 |

²⁹Si NMR spectroscopy is a valuable tool for directly probing the electronic environment of the silicon atom. The chemical shift of the silicon nucleus is sensitive to the nature of the substituents attached to it. For tetracoordinated silicon compounds, the chemical shifts can range from approximately +50 to -200 ppm. pascal-man.com In alkyl- and aryl-substituted silanes, the ²⁹Si chemical shift provides insight into the electronic effects of the substituents. unige.chresearchgate.net

For trimethyl(4-propylphenyl)silane, the silicon atom is bonded to three methyl groups and one 4-propylphenyl group. Based on data for similar arylsilanes, the ²⁹Si chemical shift is expected to be in the range of -5 to -10 ppm. The presence of the electron-donating propyl group on the phenyl ring may lead to a slight shielding effect compared to unsubstituted phenyltrimethylsilane. The precise chemical shift can provide a measure of the electronic communication between the para-substituent and the silicon atom through the phenyl ring.

Infrared (IR) and Raman Spectroscopy

Vibrational spectroscopy, including both IR and Raman techniques, provides a molecular fingerprint based on the vibrational modes of the chemical bonds within a molecule. These techniques are complementary and offer detailed information about the functional groups present and their interactions.

The IR and Raman spectra of trimethyl(4-propylphenyl)silane will be dominated by vibrations associated with the trimethylsilyl group, the propyl group, and the para-substituted phenyl ring.

Trimethylsilyl Group Vibrations:

Si-C stretching: Strong bands associated with the Si-C stretching vibrations are expected in the region of 690-850 cm⁻¹.

CH₃ symmetric and asymmetric stretching: These will appear in the typical C-H stretching region, around 2850-3000 cm⁻¹.

CH₃ deformation: Methyl rock and deformation modes will be observed in the 1250-1450 cm⁻¹ region.

Propyl Group Vibrations:

C-H stretching: The aliphatic C-H stretching vibrations of the propyl group will also be present in the 2850-3000 cm⁻¹ range.

CH₂ and CH₃ bending: These bending vibrations will contribute to the signals in the 1375-1470 cm⁻¹ region.

Phenyl Moiety Vibrations:

C-H stretching: Aromatic C-H stretching vibrations are expected to appear above 3000 cm⁻¹.

C=C stretching: The characteristic aromatic ring stretching vibrations will be observed in the 1400-1600 cm⁻¹ region.

C-H in-plane and out-of-plane bending: These will give rise to a series of bands in the fingerprint region (below 1300 cm⁻¹). The out-of-plane bending vibrations are particularly diagnostic of the substitution pattern of the benzene (B151609) ring. For a para-substituted ring, a strong band is expected in the 800-850 cm⁻¹ range.

The IR spectrum of the closely related trimethyl(phenyl)silane shows characteristic absorptions that can be used as a reference. researchgate.net

Table 3: Predicted Key IR and Raman Vibrational Frequencies for Trimethyl(4-propylphenyl)silane

| Vibrational Mode | Predicted Frequency Range (cm⁻¹) |

| Aromatic C-H stretch | 3000 - 3100 |

| Aliphatic C-H stretch | 2850 - 3000 |

| Aromatic C=C stretch | 1400 - 1600 |

| CH₂/CH₃ bending | 1375 - 1470 |

| Si-CH₃ deformation | 1250 - 1450 |

| Si-C stretch | 690 - 850 |

| Aromatic C-H out-of-plane bend (para) | 800 - 850 |

As a non-polar molecule, the intermolecular interactions in trimethyl(4-propylphenyl)silane are expected to be dominated by weak van der Waals forces, specifically London dispersion forces. libretexts.orgrsc.org These arise from temporary fluctuations in electron density, leading to induced dipoles. The large number of electrons in the molecule, particularly in the phenyl ring and the trimethylsilyl group, suggests that these dispersion forces will be significant.

IR and Raman spectroscopy can provide indirect evidence of these interactions. Subtle shifts in the vibrational frequencies of certain modes, particularly those involving the peripheral atoms of the molecule, can occur upon changes in the physical state (e.g., from gas to liquid or solid) or in different solvent environments. These solvatochromic shifts can be indicative of the strength of intermolecular interactions. However, for a non-polar molecule like trimethyl(4-propylphenyl)silane in a non-polar environment, these shifts are expected to be minimal. The absence of strong hydrogen bonding or dipole-dipole interactions simplifies the interpretation of its condensed-phase spectra, with the observed vibrational bands primarily reflecting the intramolecular forces. mdpi.comnih.gov

Mass Spectrometry Techniques

Mass spectrometry is a powerful analytical tool that provides information about the mass-to-charge ratio of ions, allowing for the determination of molecular weight and elemental composition, as well as offering insights into the structure of the molecule through fragmentation analysis.

High-resolution mass spectrometry is instrumental in unequivocally determining the elemental formula of a compound by measuring its mass with very high accuracy. The exact mass of trimethyl(4-propylphenyl)silane is calculated based on the most abundant isotopes of its constituent elements (Carbon-12, Hydrogen-1, Silicon-28).

The theoretical exact mass of trimethyl(4-propylphenyl)silane (C₁₂H₂₀Si) is calculated as follows:

12 Carbon atoms: 12 × 12.000000 = 144.000000

20 Hydrogen atoms: 20 × 1.007825 = 20.156500

1 Silicon atom: 1 × 27.976927 = 27.976927

Total Exact Mass = 192.133427

An experimental HRMS analysis would be expected to yield a mass value that is extremely close to this theoretical calculation, typically within a few parts per million (ppm), thus confirming the molecular formula C₁₂H₂₀Si.

Table 1: Theoretical High-Resolution Mass Spectrometry Data for Trimethyl(4-propylphenyl)silane

| Parameter | Value |

| Molecular Formula | C₁₂H₂₀Si |

| Theoretical Exact Mass (Da) | 192.133427 |

| Expected Adduct | [M+H]⁺, [M+Na]⁺ |

In a mass spectrometer, molecules are ionized and then fragmented. The pattern of these fragments provides a molecular fingerprint that can be used to elucidate the structure of the parent compound. For trimethyl(4-propylphenyl)silane, the fragmentation pattern in electron ionization (EI) mass spectrometry is predictable based on its structure.

The most common fragmentation pathways would involve the cleavage of bonds adjacent to the silicon atom and within the propyl group. The molecular ion peak ([M]⁺) would be observed at m/z 192. A very prominent peak would be expected at m/z 177, corresponding to the loss of a methyl group ([M-CH₃]⁺), which is a characteristic fragmentation for trimethylsilyl compounds. Another significant fragment would likely appear at m/z 73, representing the trimethylsilyl cation ([Si(CH₃)₃]⁺). Fragmentation of the propyl group could lead to the loss of an ethyl radical, resulting in a peak at m/z 163 ([M-C₂H₅]⁺).

Table 2: Expected Mass Spectrometry Fragmentation Data for Trimethyl(4-propylphenyl)silane

| m/z | Proposed Fragment |

| 192 | [C₁₂H₂₀Si]⁺ (Molecular Ion) |

| 177 | [C₁₁H₁₇Si]⁺ |

| 163 | [C₁₀H₁₅Si]⁺ |

| 73 | [C₃H₉Si]⁺ |

Elemental Analysis for Compositional Verification

Elemental analysis is a fundamental technique used to determine the mass percentage of each element in a compound. This experimental data is then compared with the theoretical percentages calculated from the molecular formula. For trimethyl(4-propylphenyl)silane (C₁₂H₂₀Si), the theoretical elemental composition provides a benchmark for purity and identity.

The theoretical elemental composition is calculated as follows:

Molecular Weight = 192.38 g/mol

% Carbon = (12 × 12.011 / 192.38) × 100% = 74.91%

% Hydrogen = (20 × 1.008 / 192.38) × 100% = 10.48%

% Silicon = (1 × 28.085 / 192.38) × 100% = 14.60%

Experimental results from elemental analysis of a pure sample of trimethyl(4-propylphenyl)silane would be expected to align closely with these theoretical values.

Table 3: Theoretical Elemental Composition of Trimethyl(4-propylphenyl)silane

| Element | Theoretical Mass Percentage (%) |

| Carbon (C) | 74.91 |

| Hydrogen (H) | 10.48 |

| Silicon (Si) | 14.60 |

X-ray Crystallography for Solid-State Structure Determination

X-ray crystallography is a powerful technique that allows for the precise determination of the three-dimensional arrangement of atoms in a crystalline solid. While no published crystal structure for trimethyl(4-propylphenyl)silane is currently available, a hypothetical analysis can be made based on the molecular structure.

If a suitable single crystal of trimethyl(4-propylphenyl)silane could be grown, X-ray diffraction analysis would reveal key structural parameters. It is anticipated that the molecule would crystallize in a common space group, such as P2₁/c or P-1. The analysis would provide precise bond lengths and angles, such as the Si-C bonds of the trimethylsilyl group and the C-C bonds of the propyl chain and phenyl ring. Furthermore, the dihedral angles between the phenyl ring and the substituents would be determined, offering insight into the molecule's conformation in the solid state. Intermolecular interactions, such as van der Waals forces, that dictate the packing of the molecules in the crystal lattice would also be elucidated.

Table 4: Hypothetical X-ray Crystallography Data for Trimethyl(4-propylphenyl)silane

| Parameter | Expected Information |

| Crystal System | Monoclinic or Triclinic (Hypothetical) |

| Space Group | P2₁/c or P-1 (Hypothetical) |

| Key Bond Lengths (Å) | Si-C(phenyl), Si-C(methyl), C-C(propyl) |

| Key Bond Angles (°) | C(phenyl)-Si-C(methyl), Si-C-C(propyl) |

| Dihedral Angles (°) | Phenyl ring planarity, Torsion angles of the propyl group |

Computational and Theoretical Investigations of Trimethyl 4 Propylphenyl Silane

Quantum Chemical Calculations

Quantum chemical calculations are fundamental to modern chemistry, offering deep insights into the behavior of molecules at the atomic and electronic levels. These methods are broadly categorized into Density Functional Theory (DFT) and ab initio approaches, each with its strengths in elucidating different aspects of molecular character.

Density Functional Theory (DFT) Studies on Molecular Geometry and Electronic Structure

Density Functional Theory (DFT) has become a primary method for investigating the electronic structure of molecules. It offers a balance between computational cost and accuracy, making it suitable for a wide range of chemical systems. A DFT study on trimethyl(4-propylphenyl)silane would typically begin with the optimization of its molecular geometry. This process determines the lowest energy arrangement of the atoms, providing key data on bond lengths, bond angles, and dihedral angles.

For instance, studies on similar molecules, like p-tolyltrichlorosilane, have utilized DFT with basis sets such as 6-311++G(d,p) to achieve a reliable optimized geometry. researchgate.net This level of theory is capable of accounting for polarization and diffuse functions, which are important for accurately describing the electronic distribution in molecules with aromatic rings and silicon atoms. researchgate.net

Following geometry optimization, the electronic structure can be analyzed. This includes the calculation of the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energies. The HOMO-LUMO gap is a critical parameter, as it relates to the chemical reactivity and stability of the molecule; a larger gap generally implies greater stability. researchgate.net

While specific DFT data for trimethyl(4-propylphenyl)silane is not available in published literature, the expected data from such a study is presented in the illustrative table below.

Table 1: Illustrative DFT-Calculated Properties for Trimethyl(4-propylphenyl)silane (Note: The following data is hypothetical and for illustrative purposes only, as specific studies are not available.)

| Parameter | Description | Expected Value/Finding |

| Optimized Geometry | The most stable 3D arrangement of atoms. | Would provide precise bond lengths (C-Si, C-C, C-H), bond angles, and dihedral angles. |

| HOMO Energy | Energy of the highest occupied molecular orbital. | Indicates the molecule's ability to donate electrons. |

| LUMO Energy | Energy of the lowest unoccupied molecular orbital. | Indicates the molecule's ability to accept electrons. |

| HOMO-LUMO Gap | The energy difference between HOMO and LUMO. | Relates to the chemical stability and reactivity of the compound. |

| Mulliken Atomic Charges | Distribution of electron density among the atoms. | Would show the partial positive charge on silicon and the electronic influence of the propyl group. |

Ab Initio Calculations for Thermochemical Properties

Ab initio quantum chemistry methods are based on first principles, without the use of empirical parameters. While computationally more demanding than DFT, they can provide highly accurate thermochemical data. High-level composite methods, such as W1X-1, have been used to create benchmark databases for the thermochemical properties of organosilicon compounds. nih.gov These calculations can determine standard enthalpy of formation, entropy, and heat capacity. nih.gov

Such data is invaluable for predicting the thermodynamics of reactions involving the compound and for understanding its stability under various conditions. A comprehensive ab initio study on trimethyl(4-propylphenyl)silane would yield the properties outlined in the following table. However, no such specific study has been found in the scientific literature.

Table 2: Illustrative Ab Initio Thermochemical Data for Trimethyl(4-propylphenyl)silane (Note: The following data is hypothetical and for illustrative purposes only, as specific studies are not available.)

| Thermochemical Property | Description | Importance |

| Standard Enthalpy of Formation (ΔfH°) | The change in enthalpy when one mole of the compound is formed from its constituent elements in their standard states. | Crucial for calculating reaction enthalpies. |

| Standard Gibbs Free Energy of Formation (ΔfG°) | The change in Gibbs free energy for the formation of the compound from its elements. | Determines the spontaneity of formation. |

| Standard Entropy (S°) | The absolute entropy of the compound at a standard state. | A measure of the molecular disorder or complexity. |

| Heat Capacity (Cp) | The amount of heat required to raise the temperature of one mole of the substance by one degree. | Important for thermodynamic calculations at different temperatures. |

Reaction Mechanism Elucidation through Computational Modeling

Computational modeling is instrumental in mapping out the intricate details of chemical reactions. It allows for the study of transient species like transition states and the energetic pathways that connect reactants to products.

Transition State Analysis for Catalytic Pathways

Many reactions involving arylsilanes are catalyzed, for example, by transition metals or Lewis acids. acs.orgorganic-chemistry.org Transition state analysis is a computational technique used to identify the high-energy structures that molecules pass through during a chemical reaction. By locating and characterizing the transition state, chemists can understand the energy barrier (activation energy) of a reaction, which in turn governs the reaction rate.

For reactions like electrophilic aromatic substitution or metal-catalyzed silylation, computational analysis can pinpoint the structure of the transition state, confirming whether the reaction proceeds via a concerted or stepwise mechanism. acs.orgyoutube.com For trimethyl(4-propylphenyl)silane, this would involve modeling its interaction with a catalyst and the other reactants to map the lowest energy path to the products. Despite the importance of such analyses, no specific transition state studies for catalytic pathways involving trimethyl(4-propylphenyl)silane have been reported.

Energetic Profiles of Key Transformations

A reaction's energetic profile, or potential energy surface, provides a visual representation of the energy changes that occur as reactants are converted into products. By calculating the energies of reactants, intermediates, transition states, and products, a comprehensive map of the reaction pathway can be constructed.

This profile reveals whether a reaction is exothermic or endothermic and provides the activation energies for each step. For key transformations of trimethyl(4-propylphenyl)silane, such as its synthesis or subsequent functionalization, these energetic profiles would offer fundamental insights into reaction feasibility and kinetics. Currently, there is no published research detailing the energetic profiles for reactions of this specific compound.

Structure-Reactivity Relationship Studies

Computational chemistry provides a powerful framework for establishing relationships between a molecule's structure and its reactivity. By systematically modifying the structure of a molecule in silico and calculating its properties, trends in reactivity can be predicted.

For trimethyl(4-propylphenyl)silane, such a study might involve comparing its computed electronic properties (like the HOMO-LUMO gap and atomic charges) with those of other para-substituted arylsilanes (e.g., with methyl, ethyl, or butyl groups). This would help to quantify the electronic effect of the propyl group on the reactivity of the aromatic ring and the silicon center. These studies are foundational for designing new molecules with tailored reactivity for applications in materials science and synthetic chemistry. However, specific computational studies focusing on the structure-reactivity relationships of trimethyl(4-propylphenyl)silane are not present in the current body of scientific literature.

Understanding Steric and Electronic Effects of the 4-Propylphenyl Group

Steric Effects: The propyl group, being a short alkyl chain, contributes to the steric bulk of the phenyl ring. This bulk can influence the rotational freedom around the Si-C(phenyl) bond and may affect how the molecule interacts with other species or packs in a condensed phase. The three methyl groups on the silicon atom also contribute significantly to the steric hindrance around the silicon center.

Electronic Effects: The electronic nature of the 4-propylphenyl group can be understood through concepts like the Hammett equation. The propyl group is generally considered to be a weak electron-donating group through an inductive effect (+I). This effect can influence the electron density on the phenyl ring and, subsequently, on the silicon atom. The trimethylsilyl (B98337) group, in turn, can act as a weak σ-donor or π-acceptor, depending on the electronic demand of the system. The interplay of these electronic effects will dictate the molecule's reactivity in various chemical transformations.

Prediction of Reactivity and Selectivity

The steric and electronic properties of trimethyl(4-propylphenyl)silane are fundamental to predicting its reactivity and the selectivity of its reactions.

Reactivity: The electron-donating nature of the 4-propylphenyl group can influence the susceptibility of the aromatic ring to electrophilic substitution reactions. Compared to benzene (B151609), the increased electron density would likely activate the ring towards electrophiles, directing them to the ortho and meta positions relative to the propyl group (and ortho to the silyl (B83357) group). The silicon-carbon bond can also be a site of reactivity, susceptible to cleavage under certain conditions. The reactivity of the Si-C bond is influenced by the nature of the substituents on both the silicon and the phenyl ring.

Selectivity: In reactions involving the aromatic ring, the directing effects of both the trimethylsilyl and the propyl groups must be considered. The trimethylsilyl group is known to be a para-directing group in electrophilic aromatic substitution, while the propyl group directs to ortho and para positions. The interplay of these directing effects would lead to a complex mixture of products, with the regioselectivity being dependent on the specific reaction conditions and the nature of the electrophile.

Quantitative Structure-Activity Relationship (QSAR) models, which correlate molecular descriptors with reactivity, could be developed for a series of related alkyl-substituted phenyltrimethylsilanes to predict the reactivity of this specific compound. Such models often use a combination of steric, electronic, and topological descriptors to build a predictive relationship.

Molecular Dynamics Simulations

Molecular dynamics (MD) simulations provide a powerful tool to study the dynamic behavior of molecules, including conformational changes and intermolecular interactions, over time.

Conformational Analysis of Flexible Side Chains

The propyl side chain of trimethyl(4-propylphenyl)silane introduces conformational flexibility to the molecule. The rotation around the C(phenyl)-C(propyl) and C-C bonds within the propyl group leads to various possible conformers.

MD simulations can be used to explore the potential energy surface of the molecule and identify the most stable conformers. By simulating the molecule in a vacuum or in a solvent, one can observe the transitions between different conformations and determine their relative populations. The conformational preferences will be governed by a balance of steric repulsions between the propyl chain and the trimethylsilyl group, as well as interactions with the surrounding environment.

For instance, in the gas phase, the propyl chain might adopt a more extended conformation to minimize intramolecular steric clashes. In a condensed phase, the conformations might be influenced by packing effects and intermolecular interactions with neighboring molecules.

Intermolecular Interactions in Condensed Phases

In liquid or solid states, trimethyl(4-propylphenyl)silane molecules interact with each other through various non-covalent forces. These interactions are critical in determining the bulk properties of the material, such as its boiling point, melting point, and solubility.

The primary intermolecular forces at play would be van der Waals interactions, specifically London dispersion forces, arising from the temporary fluctuations in electron density. The large, nonpolar surface area of the molecule contributes to significant dispersion forces. Dipole-dipole interactions are expected to be weak due to the relatively low polarity of the molecule.

MD simulations of a system containing many trimethyl(4-propylphenyl)silane molecules can provide detailed insights into the nature and strength of these intermolecular interactions. By analyzing the radial distribution functions between different parts of the molecules, one can understand how they pack together in the condensed phase. The simulations can also be used to calculate thermodynamic properties such as the heat of vaporization, which is directly related to the strength of the intermolecular forces.

Emerging Research Frontiers and Future Prospects for Trimethyl 4 Propylphenyl Silane Research

Development of Sustainable Synthetic Routes

The traditional synthesis of aryltrimethylsilanes often involves multi-step procedures that may utilize hazardous reagents and generate significant waste. The future of trimethyl(4-propylphenyl)silane synthesis is geared towards developing more environmentally benign and efficient methodologies, aligning with the core tenets of green chemistry.

Green Chemistry Principles in Organosilane Synthesis

Green chemistry principles are pivotal in reshaping the synthesis of organosilanes, including trimethyl(4-propylphenyl)silane. A primary focus is the shift away from chlorosilanes, which are sensitive to moisture and can produce corrosive byproducts. Research is increasingly focused on using alkoxysilanes as alternative precursors. mdpi.com These compounds are more stable and their reactions, often involving alcohols as solvents or reagents, produce less harmful byproducts. mdpi.com Another key principle is atom economy, which aims to maximize the incorporation of all starting materials into the final product. Catalytic routes that minimize the use of stoichiometric reagents are central to achieving high atom economy. galchimia.com Furthermore, the use of renewable feedstocks and energy-efficient reaction conditions, such as ambient temperature and pressure, are critical goals in the sustainable production of specialty silanes. rsc.org

Future synthetic strategies for trimethyl(4-propylphenyl)silane are expected to incorporate these principles by:

Utilizing Safer Solvents: Replacing traditional volatile organic compounds (VOCs) with greener alternatives like water, ionic liquids, or deep eutectic solvents. rsc.org

One-Pot Syntheses: Designing reaction sequences where multiple steps are performed in a single reactor, which reduces waste from purification of intermediates and saves energy. organic-chemistry.org

Electrochemical Methods: Employing electricity as a "reagent" to drive reactions can eliminate the need for chemical oxidants or reductants, leading to cleaner processes. rsc.org

Catalyst Development for Enhanced Efficiency and Selectivity

Catalysis is at the heart of modern, sustainable chemical synthesis. For trimethyl(4-propylphenyl)silane, the development of novel catalysts is crucial for improving the efficiency and selectivity of its formation. While palladium has been a workhorse in cross-coupling reactions to form C-Si bonds, its high cost and toxicity are significant drawbacks. organic-chemistry.org

The future lies in catalysts based on earth-abundant metals such as iron, cobalt, copper, and zinc. nih.goviith.ac.inbeilstein-journals.orgindrajeetsharma.com These metals are more economical and environmentally friendly. For instance, iron-catalyzed silylation of aromatic chlorides has shown high efficiency and broad substrate scope, offering a viable green alternative to palladium-based systems. organic-chemistry.org Similarly, cobalt and iron complexes housed within metal-organic frameworks (MOFs) have been shown to be highly active single-site catalysts for C-H silylation, a process that could directly introduce a trimethylsilyl (B98337) group onto a propylbenzene (B89791) framework. nih.gov

Key areas of catalyst development include:

Heterogeneous Catalysts: Supporting metal catalysts on materials like silica (B1680970) or MOFs allows for easy separation and reuse, reducing waste and product contamination. nih.govresearchgate.net

Photocatalysis: Using visible light to drive reactions offers a low-energy and highly selective pathway for bond formation, minimizing thermal decomposition and side reactions. mdpi.com

| Catalyst Type | Metal Center | Advantages | Potential Application in Synthesis |

| Homogeneous | Fe, Co, Ni, Zn | Earth-abundant, low toxicity, novel reactivity | Cross-coupling of 4-propylphenyl halides with a silicon source |

| Heterogeneous (MOF) | Co, Fe | Reusable, high selectivity, single-site catalysis | Direct C-H silylation of propylbenzene |

| Photocatalyst | Organic Dyes, Semiconductors | Uses visible light, energy-efficient, mild conditions | Light-induced coupling of silyl (B83357) radicals with aryl halides |

Exploration of Novel Reactivity Modes

Beyond its synthesis, future research will delve into unlocking the full synthetic potential of the trimethyl(4-propylphenyl)silane molecule itself. The interplay between the alkyl chain, the aromatic ring, and the silicon moiety offers fertile ground for discovering new chemical transformations.

Uncharted Reaction Pathways of Aryltrimethylsilanes

The trimethylsilyl group is a versatile functional handle. While its use in classical reactions like electrophilic substitution is well-known, emerging research is focused on more complex transformations. A significant frontier is the C-H activation of the aromatic ring or the propyl side chain, directed by the silicon atom or an external directing group. youtube.comdmaiti.com This allows for the precise installation of new functional groups at positions that are otherwise difficult to access. nih.govnih.gov

For trimethyl(4-propylphenyl)silane, this could lead to:

Meta-selective C-H functionalization: Using a silicon-tethered directing group to functionalize the C-H bonds meta to the silyl group, enabling the synthesis of multi-substituted aromatic compounds. nih.gov

Benzylic C-H functionalization: Selectively activating the C-H bonds on the carbon atom of the propyl group attached to the benzene (B151609) ring, allowing for the introduction of functionalities like boronates or amines. nih.gov

Photoredox-catalyzed reactions: Using light to generate aryl radicals from aryl halides that can then be trapped by silyl species, opening new avenues for C-Si bond formation under mild conditions. mdpi.com

Cooperative Catalysis in Complex Transformations

Cooperative catalysis, where two or more catalytic species work in concert to achieve a transformation that is not possible with either catalyst alone, represents a sophisticated approach to synthesis. researchgate.net For a molecule like trimethyl(4-propylphenyl)silane, cooperative catalysis could enable highly selective and complex modifications.

Future research in this area might involve:

Acid-Base Cooperativity: Using catalysts with both acidic (e.g., silanol groups on a silica support) and basic (e.g., amine groups) sites to activate both the substrate and the reagent simultaneously. researchgate.net

Dual Metal Catalysis: Employing two different transition metals that catalyze different steps of a reaction sequence. For example, one metal could activate a C-H bond on the aromatic ring, while a second metal facilitates a cross-coupling reaction at that site. The enantioconvergent Suzuki-Miyura coupling using first-row transition metals provides a model for how prochiral radicals can be controlled, a principle applicable to functionalizing the propyl chain. sustech.edu.cn

Integration into Advanced Functional Systems

The unique combination of an alkyl-substituted aromatic ring and a silicon moiety makes trimethyl(4-propylphenyl)silane a promising building block for advanced materials. The propyl group can enhance solubility in organic solvents and influence molecular packing, while the trimethylsilyl group can be used for further functionalization or to tune electronic properties. researchgate.net

A major area of future application is in organic electronics . nih.gov Arylsilanes are being investigated as components of organic semiconductors for use in devices like organic field-effect transistors (OFETs) and organic light-emitting diodes (OLEDs). The substitution pattern on the aromatic ring directly impacts the material's electronic properties and solid-state morphology. The 4-propylphenyl group could be used to fine-tune these properties for optimal device performance. researchgate.net

Other potential applications include:

Functional Polymers: Incorporating trimethyl(4-propylphenyl)silane as a monomer or a functional side-chain in polymers to create materials with tailored refractive indices, thermal stability, or surface properties.

Surface Modification: Using the silane (B1218182) moiety to anchor molecules to silica or metal oxide surfaces, creating well-defined monolayers for applications in sensing, chromatography, or as primers for coatings. researchgate.net The long alkyl chain could impart specific hydrophobic properties to the surface.

The continued exploration of these frontiers will undoubtedly establish trimethyl(4-propylphenyl)silane and related organosilanes as indispensable components in the development of sustainable chemical processes and high-performance materials.

Interdisciplinary Research Directions

The versatility of the Si-C bond and the reactivity of the associated functional groups open doors to exciting interdisciplinary research.

The intersection of silicon and boron chemistry offers fertile ground for synthetic innovation. oxfordsciencetrove.comscribd.com Copper-catalyzed reactions involving diboron or silylborane reagents represent a modern route to creating functionalized organoboron and organosilicon compounds under mild conditions. acs.org Research into similar catalytic systems could enable the facile synthesis of novel derivatives of trimethyl(4-propylphenyl)silane, introducing new functionalities.

Furthermore, the synthesis of arylalkylsilanes themselves often relies on organometallic catalysis. yale.edunih.gov Transition metals like palladium, nickel, and copper are used to catalyze the coupling of aryl halides with silicon-containing reagents, providing efficient pathways to these molecules. organic-chemistry.org Exploring these catalytic routes can lead to more sustainable and scalable production methods for trimethyl(4-propylphenyl)silane and other arylalkylsilanes. The synergy also extends to materials science, where mixtures of organosilicon and organoboron compounds are used as precursors for advanced materials like p-type nanocrystalline silicon carbide films. oxfordsciencetrove.com